molecular formula C16H24N2O2S4 B14678247 3,3'-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one) CAS No. 37509-68-5

3,3'-(Decane-1,10-diyl)bis(2-sulfanylidene-1,3-thiazolidin-4-one)

Cat. No.: B14678247
CAS No.: 37509-68-5
M. Wt: 404.6 g/mol
InChI Key: FDTCTQZTWHUIRP-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] is a compound belonging to the thiazolidinone family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen in the ring structure enhances the pharmacological properties of these compounds, making them valuable in medicinal chemistry .

Chemical Reactions Analysis

4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include ethanol, acetylene dicarboxylate, oxalyl chloride, and various catalysts . Major products formed from these reactions include thiazolidinone derivatives with varied biological activities .

Scientific Research Applications

4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] can be compared with other thiazolidinone derivatives, such as:

The uniqueness of 4-Thiazolidinone, 3,3’-(1,10-decanediyl)bis[2-thioxo-] lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

CAS No.

37509-68-5

Molecular Formula

C16H24N2O2S4

Molecular Weight

404.6 g/mol

IUPAC Name

3-[10-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)decyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H24N2O2S4/c19-13-11-23-15(21)17(13)9-7-5-3-1-2-4-6-8-10-18-14(20)12-24-16(18)22/h1-12H2

InChI Key

FDTCTQZTWHUIRP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CCCCCCCCCCN2C(=O)CSC2=S

Origin of Product

United States

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